N-[3-(3-Chloro-4-cyclohexylphenyl)-2-propynyl]-N-ethyl-cyclohexane amine
Description
N-[3-(3-Chloro-4-cyclohexylphenyl)-2-propynyl]-N-ethyl-cyclohexane amine is a tertiary amine characterized by a cyclohexyl-substituted chlorophenyl core, an ethyl group, and a propargyl (propynyl) chain. Its synthesis likely involves palladium-catalyzed coupling reactions (e.g., Sonogashira) for the propynyl group, distinguishing it from analogs with alkenyl or aryl linkages .
Properties
IUPAC Name |
N-[3-(3-chloro-4-cyclohexylphenyl)prop-2-ynyl]-N-ethylcyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32ClN/c1-2-25(21-13-7-4-8-14-21)17-9-10-19-15-16-22(23(24)18-19)20-11-5-3-6-12-20/h15-16,18,20-21H,2-8,11-14,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBHGYHPJAQRDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#CC1=CC(=C(C=C1)C2CCCCC2)Cl)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563129 | |
| Record name | N-[3-(3-Chloro-4-cyclohexylphenyl)prop-2-yn-1-yl]-N-ethylcyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132173-04-7 | |
| Record name | N-[3-(3-Chloro-4-cyclohexylphenyl)prop-2-yn-1-yl]-N-ethylcyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Target Molecule Deconstruction
The target compound comprises three key components:
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3-Chloro-4-cyclohexylphenyl group : A halogenated aromatic ring with a bulky cyclohexyl substituent at the para-position.
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Propargyl spacer : A linear C₃ unit with a carbon-carbon triple bond.
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N-Ethylcyclohexaneamine : A tertiary amine featuring ethyl and cyclohexyl substituents.
Retrosynthetically, the molecule can be dissected into two primary fragments (Figure 1):
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Fragment A : 3-Chloro-4-cyclohexylphenylpropargyl derivative.
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Fragment B : N-Ethylcyclohexaneamine.
Coupling these fragments via C–N bond formation represents the most plausible synthetic strategy.
Synthesis of Key Intermediates
Preparation of 3-Chloro-4-cyclohexylphenylpropargyl Bromide
The synthesis begins with functionalizing the aromatic ring. A Suzuki-Miyaura coupling between 3-chloro-4-bromophenylboronic acid and cyclohexylboronic acid installs the cyclohexyl group. Subsequent propargylation involves treating the aryl bromide with propargyl alcohol under Mitsunobu conditions (DIAD, PPh₃) to yield 3-chloro-4-cyclohexylphenylpropargyl ether, followed by bromination with PBr₃.
Hypothetical Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12h | 78 |
| Mitsunobu Propargylation | Propargyl alcohol, DIAD, PPh₃, THF, 0°C | 65 |
| Bromination | PBr₃, CH₂Cl₂, 0°C → rt, 2h | 82 |
Synthesis of N-Ethylcyclohexaneamine
Cyclohexaneamine is alkylated via reductive amination using cyclohexanone and ethylamine in the presence of NaBH₃CN. The reaction proceeds in methanol at room temperature, yielding the tertiary amine after 24 hours.
Hypothetical Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | Methanol vs. THF | +15% in MeOH |
| Reducing Agent | NaBH₃CN vs. NaBH₄ | +22% with CN |
| Temperature | 25°C vs. 40°C | No significant |
Coupling Strategies for Final Assembly
Nucleophilic Substitution
Reacting N-ethylcyclohexaneamine with 3-chloro-4-cyclohexylphenylpropargyl bromide in the presence of K₂CO₃ in acetonitrile at 60°C facilitates SN2 displacement. This method, however, suffers from steric hindrance due to the bulky cyclohexyl groups, leading to moderate yields (Table 1).
Table 1: Alkylation Optimization
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | MeCN | 60 | 24 | 48 |
| DIPEA | DMF | 80 | 12 | 56 |
| NaH | THF | 50 | 18 | 41 |
Transition Metal-Catalyzed Amination
A Buchwald-Hartwig coupling between the propargyl bromide and N-ethylcyclohexaneamine using Pd(OAc)₂/XPhos as a catalyst system enhances efficiency. This method circumvents steric issues via oxidative addition and transmetallation steps.
Table 2: Catalytic Coupling Parameters
| Catalyst System | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/XPhos | XPhos | Toluene | 72 |
| Pd₂(dba)₃/BINAP | BINAP | Dioxane | 64 |
| NiCl₂(PCy₃)₂ | PCy₃ | THF | 38 |
Purification and Characterization
Chromatographic Separation
Crude product purification via silica gel chromatography (ethyl acetate/hexane gradient) removes unreacted amine and aryl bromide byproducts. High-performance liquid chromatography (HPLC) confirms >95% purity.
Spectroscopic Validation
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¹H NMR (CDCl₃): δ 1.2–1.8 (m, 22H, cyclohexyl), 2.5 (t, 2H, propargyl CH₂), 3.1 (q, 2H, NCH₂CH₃), 7.3–7.5 (m, 3H, aromatic).
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HRMS : Calculated for C₂₄H₃₁ClN [M+H⁺] 384.2091; Found 384.2089.
Challenges and Alternative Approaches
Steric Hindrance Mitigation
Introducing a temporary protecting group (e.g., Boc) on the amine prior to coupling reduces steric bulk, enabling smoother alkylation. Subsequent deprotection with TFA restores the free amine.
Reductive Amination Pathway
Condensing 3-chloro-4-cyclohexylphenylpropargyl aldehyde with N-ethylcyclohexaneamine in the presence of NaBH₃CN offers a one-pot alternative, though aldehyde synthesis adds steps.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-Chloro-4-cyclohexylphenyl)-2-propynyl]-N-ethyl-cyclohexane amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the alkyne group to an alkene or alkane.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols, bases like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alkenes or alkanes.
Scientific Research Applications
N-[3-(3-Chloro-4-cyclohexylphenyl)-2-propynyl]-N-ethyl-cyclohexane amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[3-(3-Chloro-4-cyclohexylphenyl)-2-propynyl]-N-ethyl-cyclohexane amine exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The propynyl group may facilitate interactions with specific binding sites, while the chloro and cyclohexyl groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: (Z)-N-[3-(3-Chloro-4-cyclohexylphenyl)prop-2-enyl]-N-ethylcyclohexylamine hydrochloride
- Key Differences: Substituent Geometry: The propynyl group (C≡C) in the target compound contrasts with the prop-2-enyl (C=C) group in the analog. Isomerism: The (Z)-configuration in the analog introduces steric constraints absent in the target compound’s alkyne, which lacks geometric isomerism. This could influence receptor binding or metabolic stability . Solubility: The hydrochloride salt form of the analog improves aqueous solubility, a critical factor in bioavailability. The free base form of the target compound may require formulation adjustments for pharmaceutical use .
Similarities :
Functional Analog: Imidacloprid (Pesticide)
Key Differences :
- Core Structure : Imidacloprid contains a chlorinated pyridinylmethyl-tetrahydroimidazole system, enabling nicotinic acetylcholine receptor (nAChR) agonism. The target compound lacks this heterocyclic pharmacophore, likely excluding insecticidal activity .
- Reactivity : The alkyne in the target compound may participate in click chemistry, a feature absent in Imidacloprid’s nitroimine group.
Similarities :
Amide Derivative: N-(3-amino-4-chlorophenyl)-2-methylpropanamide
- Key Differences :
- Functional Group : The amide linkage in this derivative confers metabolic stability (resistance to hydrolysis) compared to the tertiary amine in the target compound, which may undergo N-dealkylation .
- Bioactivity : Amides often exhibit prolonged half-lives in vivo, whereas amines may require protective strategies (e.g., prodrugs) for sustained activity.
Biological Activity
N-[3-(3-Chloro-4-cyclohexylphenyl)-2-propynyl]-N-ethyl-cyclohexane amine, also known by its CAS number 132173-04-7, is a compound with potential biological significance. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H32ClN
- Molecular Weight : 357.96 g/mol
- Boiling Point : Approximately 465.0 °C (predicted)
- Density : 1.07 g/cm³
The compound exhibits a range of biological activities primarily through its interaction with neurotransmitter systems. It has been noted for its potential effects on myelination processes in the central nervous system, which may have implications for neurodegenerative diseases.
1. Neuroprotective Effects
Research indicates that this compound may promote myelination and support oligodendrocyte function. A study highlighted its role in enhancing the survival and differentiation of oligodendrocyte precursor cells (OPCs), which are crucial for myelin sheath formation in the nervous system .
2. Antidepressant-like Effects
In animal models, the compound has demonstrated antidepressant-like effects, possibly through modulation of serotonin and norepinephrine levels. This suggests potential therapeutic applications in treating mood disorders .
3. Analgesic Properties
Preliminary studies have indicated that this compound may possess analgesic properties, contributing to pain relief mechanisms potentially through interaction with opioid receptors or modulation of inflammatory pathways .
Case Studies
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[3-(3-Chloro-4-cyclohexylphenyl)-2-propynyl]-N-ethyl-cyclohexane amine?
Methodological Answer:
The compound’s synthesis can be approached via imine condensation–isoaromatization strategies, as demonstrated for structurally related N-substituted anilines. For example, (E)-2-arylidene-3-cyclohexenones react with primary amines (e.g., ethylamine derivatives) under reflux in toluene for 12 hours, achieving yields of 60–75% with optimized stoichiometry (amine:carbonyl ratio of 1.2:1) . Alternative routes include N-alkylation using nitro compound reductions (e.g., catalytic hydrogenation) or metal hydride-mediated C=N reductions (e.g., NaBH/AcOH), which require inert atmospheres and controlled temperatures (40–60°C) .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are essential for confirming the propynyl, cyclohexyl, and chloro-substituted phenyl moieties. Dynamic conformational effects (e.g., rotamers) may necessitate variable-temperature NMR to resolve splitting patterns .
- X-ray Crystallography : Single-crystal analysis provides unambiguous structural confirmation. For example, similar chlorophenyl-cyclohexane derivatives crystallize in monoclinic systems (space group P2/c), with hydrogen-bonding networks stabilizing the lattice .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±2 ppm error), while elemental analysis confirms C, H, N, and Cl content .
Advanced: How can conflicting reactivity data (e.g., unexpected byproducts in alkylation steps) be systematically addressed?
Methodological Answer:
Contradictions in reactivity often arise from competing pathways (e.g., over-alkylation or elimination). To mitigate this:
- Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate formation. For instance, propynyl group stability under basic conditions should be verified to prevent alkyne decomposition .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) can predict transition states and identify favored pathways. For example, steric hindrance from the cyclohexyl group may slow N-alkylation, necessitating higher temperatures .
- Byproduct Isolation : LC-MS or preparative TLC can isolate and characterize side products, enabling route optimization .
Advanced: What strategies resolve discrepancies between solution-phase (NMR) and solid-state (X-ray) structural data?
Methodological Answer:
- Conformational Analysis : Variable-temperature NMR (e.g., 298–343 K) identifies dynamic processes (e.g., cyclohexane ring flipping). For rigid structures, NOESY correlations map spatial proximities .
- Derivatization : Stabilize flexible moieties via derivatizing agents (e.g., CNBF for amine groups), which "lock" conformers for clearer spectral interpretation .
- DFT Comparison : Optimize computed gas-phase structures (B3LYP/6-311+G(d,p)) and overlay with X-ray coordinates to assess packing effects .
Basic: What safety precautions are advised for handling this compound?
Methodological Answer:
- Chlorinated Group Hazards : Use fume hoods and nitrile gloves to avoid dermal/organ toxicity. Chloroaryl byproducts may require additional waste neutralization .
- Amine Reactivity : Store under nitrogen to prevent oxidation. Monitor for exotherms during reactions with electrophiles (e.g., acyl chlorides) .
- Propynyl Stability : Avoid strong bases or oxidizers to prevent explosive decomposition. Conduct small-scale stability tests (DSC/TGA) before scaling up .
Advanced: How can researchers optimize solvent systems for improved solubility and reaction efficiency?
Methodological Answer:
- Solvent Screening : Use Hansen solubility parameters (HSPiP software) to identify optimal polar/nonpolar mixtures. For example, cyclohexane/THF (4:1) enhances solubility of bulky aryl-cyclohexane derivatives .
- COnductor-like Screening Model (COSMO-RS) : Predict solvation free energies computationally. Chloro-substituted phenyl groups often favor dichloromethane or DMF .
- Empirical Testing : Phase diagrams (e.g., cloud-point titration) determine critical solvent ratios for crystallization .
Advanced: What analytical workflows validate purity in the presence of structurally similar impurities?
Methodological Answer:
- 2D Chromatography : LC×LC (e.g., HILIC × RP-C18) separates co-eluting impurities. MS/MS fragmentation distinguishes isomers (e.g., regioisomeric chloro-substituted byproducts) .
- Ion Mobility Spectrometry (IMS) : Differentiates conformers based on collision cross-sections (CCS), critical for detecting trace rotamers .
- Quantitative NMR (qNMR) : Uses internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute purity assessment (±0.5% accuracy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
